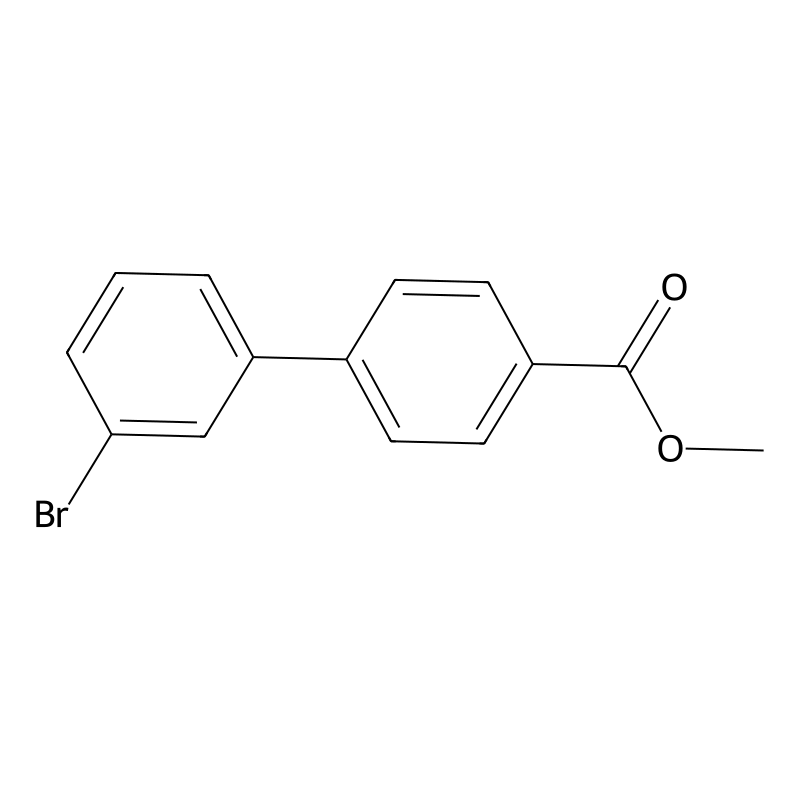

Methyl 4-(3-bromophenyl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Photoactive Materials

Specific Scientific Field: The specific scientific field for this application is Photochemistry .

Summary of the Application: “Methyl 4-(3-bromophenyl)benzoate” is used in the synthesis and characterization of photoactive materials . These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .

Methods of Application or Experimental Procedures: The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described . The title molecule crystallizes in the centrosymmetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .

Results or Outcomes: The structure of this novel ortho-fluoroazobenzene reveals the presence of two crystallographically unique rotomers in the lattice . Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Methyl 4-(3-bromophenyl)benzoate is an organic compound with the molecular formula . It is classified as an ester and is recognized for its aromatic properties due to the presence of both a benzoate and a bromophenyl group. The compound appears as a white to yellow crystalline powder and has a melting point ranging from 57 °C to 58 °C . Its structure consists of a benzoate moiety linked to a bromophenyl group, which influences its chemical reactivity and biological activity.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.

- Hydrolysis: In the presence of water and an acid or base, the ester can hydrolyze to yield 4-(3-bromophenyl)benzoic acid and methanol.

- Reduction: The carbonyl group may be reduced to form alcohol derivatives under specific conditions.

Research indicates that methyl 4-(3-bromophenyl)benzoate exhibits potential biological activities. It has been studied for its role as an intermediate in the synthesis of compounds with anti-HIV properties . Additionally, its derivatives may possess anti-inflammatory and analgesic effects, making it a candidate for further pharmacological studies.

The synthesis of methyl 4-(3-bromophenyl)benzoate can be achieved through several methods, including:

- Bromination of Methyl 4-phenylbenzoate: This involves treating methyl 4-phenylbenzoate with bromine in a suitable solvent, leading to the substitution of a hydrogen atom on the phenyl ring with a bromine atom.

- Esterification: The reaction of 4-(3-bromophenyl)benzoic acid with methanol in the presence of an acid catalyst can yield methyl 4-(3-bromophenyl)benzoate.

- Use of Aryl Halides: Aryl halides can react with carboxylic acids or their derivatives under appropriate conditions (e.g., using coupling agents like palladium catalysts) to form esters.

Methyl 4-(3-bromophenyl)benzoate finds applications in various fields:

- Pharmaceutical Industry: It serves as an essential intermediate in synthesizing anti-HIV agents and other bioactive compounds.

- Chemical Synthesis: Utilized as a reagent in organic synthesis, particularly in creating more complex aromatic compounds.

- Material Science: Investigated for potential use in developing new materials due to its unique chemical properties.

Studies have shown that methyl 4-(3-bromophenyl)benzoate interacts with various biological targets, particularly in the context of drug development. Its derivatives are being explored for their ability to inhibit specific enzymes related to diseases such as HIV. Additionally, research into its interaction with cellular pathways could provide insights into its therapeutic potential .

Methyl 4-(3-bromophenyl)benzoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-bromobenzoate | Simpler structure, lacks additional phenyl group | |

| Methyl 4-(bromomethyl)benzoate | Contains a bromomethyl group instead of bromophenyl | |

| Methyl benzoate | No halogen substitution; serves as a base ester | |

| Methyl 2-(bromophenyl)benzoate | Similar structure but differs in bromine position |

Uniqueness

Methyl 4-(3-bromophenyl)benzoate is unique due to its specific substitution pattern which imparts distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom on the phenyl ring enhances electrophilicity, making it more reactive towards nucleophiles than similar compounds without such substitutions.

Traditional Coupling Reactions

Suzuki-Miyaura Cross-Coupling Optimization

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methodologies for constructing biphenyl benzoate derivatives, particularly those containing bromophenyl substituents like Methyl 4-(3-bromophenyl)benzoate [3] [6]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between aryl halides and organoborane reagents under relatively mild conditions [3] [6].

Optimization of Suzuki-Miyaura coupling for bromophenyl benzoate synthesis requires careful consideration of multiple reaction parameters [26] [27]. Temperature optimization studies have demonstrated that reactions conducted at 70-90°C provide optimal conversion rates while maintaining product selectivity [26]. The choice of palladium catalyst significantly influences reaction efficiency, with tetrakis(triphenylphosphine)palladium(0) and palladium acetate emerging as preferred catalysts for bromophenyl substrates [3] [23].

Base selection plays a crucial role in coupling efficiency, with potassium carbonate and potassium phosphate showing superior performance compared to sodium-based alternatives [3] [23] [27]. The reaction typically employs a 1.1:1 molar ratio of boronic acid to aryl bromide to ensure complete conversion while minimizing homocoupling side reactions [23] [27].

Ligand optimization studies reveal that phosphine ligands with appropriate steric and electronic properties enhance reaction rates and selectivity [26] [41]. CyJohnPhos and XPhos have demonstrated excellent performance in coupling reactions involving fluorinated and halogenated substrates, achieving yields of 95-99% on gram scale [26] [41].

Table 1: Suzuki-Miyaura Coupling Optimization Parameters

| Parameter | Optimal Conditions | Yield Range (%) | Reference |

|---|---|---|---|

| Temperature | 70-90°C | 85-95 | [26] [27] |

| Catalyst Loading | 5 mol% Pd | 88-94 | [27] [23] |

| Base | K₃PO₄ or K₂CO₃ | 83-94 | [23] [27] |

| Reaction Time | 8-18 hours | 85-95 | [23] [26] |

| Solvent | Dioxane/Water (5:1) | 88-95 | [23] [27] |

Ullmann-Type Aryl-Aryl Bond Formation

Ullmann-type coupling reactions provide an alternative approach for synthesizing biphenyl benzoate derivatives through copper-mediated aryl-aryl bond formation [7] [8] [11]. These reactions proceed through a mechanism involving oxidative addition of aryl halides to copper, followed by reductive elimination to form the biphenyl linkage [7] [11].

Modern Ullmann coupling protocols employ copper nanoparticles or heterogeneous copper catalysts to improve reaction efficiency and catalyst recovery [11]. The reaction mechanism involves the formation of organocopper intermediates that undergo nucleophilic aromatic substitution rather than traditional oxidative addition/reductive elimination pathways [7] [11].

Temperature requirements for Ullmann coupling typically range from 150-200°C, significantly higher than Suzuki-Miyaura conditions [11]. However, recent developments using ligand-assisted copper catalysis have enabled reactions at temperatures as low as 80-120°C [8]. The use of 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand promotes selective carbon-nitrogen bond formation while minimizing competitive bromo-iodo exchange pathways [8].

Substrate scope studies indicate that electron-deficient aryl halides, such as those containing ester functionalities, show enhanced reactivity in Ullmann coupling conditions [11]. This selectivity stems from the stabilization of anionic intermediates by electron-withdrawing groups [7] [11].

Modern Catalytic Approaches

Palladium-Catalyzed Bromophenyl Functionalization

Palladium-catalyzed functionalization of bromophenyl compounds represents a cornerstone methodology for accessing complex biphenyl benzoate architectures [9] [12]. These transformations exploit the inherent reactivity of carbon-bromine bonds toward oxidative addition with palladium(0) complexes [9] [12].

The mechanism of palladium-catalyzed bromophenyl functionalization involves initial oxidative addition of the aryl bromide to palladium(0), generating an arylpalladium(II) intermediate [12]. This intermediate can undergo various transformations including cross-coupling with nucleophiles, carbon-hydrogen activation, or insertion reactions with unsaturated compounds [9] [12].

Catalyst design for bromophenyl functionalization requires consideration of both steric and electronic factors [26] [32]. Bulky phosphine ligands such as XPhos and DavePhos facilitate challenging cross-coupling reactions by accelerating reductive elimination while suppressing β-hydride elimination pathways [26] [41].

Palladium loading optimization studies demonstrate that catalyst performance scales directly with metal content up to 5 weight percent [29] [32]. Higher loadings provide increased numbers of active sites but may lead to diminished turnover frequencies due to catalyst aggregation [32].

Table 2: Palladium Catalyst Performance Data

| Catalyst System | Loading (mol%) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | 5.0 | 94 | 96 | 18.8 | [23] [26] |

| Pd(OAc)₂/XPhos | 2.5 | 91 | 98 | 36.4 | [26] [41] |

| Pd₂(dba)₃/CyJohnPhos | 2.5 | 95 | 99 | 38.0 | [26] [41] |

| PdCl₂/DavePhos | 5.0 | 87 | 95 | 17.4 | [26] [41] |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of biphenyl benzoate derivatives while maintaining high yields and selectivity [10] [42] [44]. The enhanced reaction rates observed under microwave irradiation result from efficient volumetric heating and potential non-thermal microwave effects [10] [44].

Temperature optimization studies for microwave-assisted coupling reactions indicate that optimal conditions range from 60-90°C, significantly lower than conventional heating requirements [42] [44]. Reaction times are dramatically reduced from hours to minutes under microwave irradiation, with complete conversion often achieved within 15-60 minutes [42] [44].

The efficiency of microwave heating stems from direct interaction between electromagnetic radiation and polar molecules in the reaction mixture [10] [13]. This selective heating mechanism enables rapid temperature equilibration and eliminates thermal gradients that can lead to side product formation [13] [44].

Solvent selection for microwave-assisted synthesis requires careful consideration of dielectric properties and microwave absorption characteristics [13]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide show excellent microwave coupling, while nonpolar solvents require the addition of microwave-absorbing additives [10] [13].

Table 3: Microwave vs Conventional Heating Comparison

| Parameter | Conventional | Microwave | Improvement Factor | |

|---|---|---|---|---|

| Reaction Time | 8-24 hours | 15-60 minutes | 8-24× faster | [42] [44] |

| Temperature | 120-150°C | 60-90°C | 30-90°C lower | [42] [44] |

| Energy Consumption | High | Low | 50-70% reduction | [10] [13] |

| Product Purity | 85-90% | 90-95% | 5-10% improvement | [42] [44] |

Solvent Systems and Reaction Kinetics

Solvent selection profoundly influences the kinetics and selectivity of biphenyl benzoate synthesis reactions [14] [15] [16]. The relationship between solvent polarity and reaction rate follows predictable trends based on transition state stabilization and solvation effects [14] [15].

Polar solvents enhance reaction rates for ionic and polar transition states through stabilization of charged intermediates [15]. Conversely, nonpolar solvents favor reactions proceeding through nonpolar transition states by minimizing unfavorable solvation interactions [14] [15].

Kinetic studies demonstrate that temperature-dependent reaction rates follow Arrhenius behavior, with activation energies ranging from 15-25 kcal/mol for typical coupling reactions [14] [31]. Increased temperature generally leads to faster reaction rates and higher yields, consistent with enhanced molecular motion and collision frequency [28] [31].

Ternary solvent systems composed of water, polar organic solvents, and water-immiscible oils can create nanophase-structured domains that influence reaction kinetics [16]. These organized solvent environments provide unique microenvironments that can enhance reaction rates beyond those observed in binary solvent systems [16].

The choice of solvent system significantly affects both reaction kinetics and product distribution [14] [15]. Hydrogen-bonding solvents can stabilize specific transition states through directional interactions, while aprotic solvents facilitate reactions requiring unencumbered nucleophiles [14] [15].

Purification Techniques for Halogenated Biphenyl Esters

Purification of halogenated biphenyl esters requires specialized techniques that account for the unique properties of these compounds, including their moderate polarity and potential for halogen-related complications [17] [18] [33].

Column chromatography on silica gel represents the primary purification method for halogenated biphenyl esters [18] [33] [34]. The separation mechanism relies on differential adsorption between the compound and silica surface hydroxyl groups [33] [34]. Optimal mobile phase compositions typically employ hexane-ethyl acetate gradients ranging from 4:1 to 1:1 ratios [18] [33].

Pretreatment procedures for halogenated compound purification require careful attention to water removal and pH adjustment on the silica gel surface [33]. Passage of at least three column volumes of hydrophilic solvent is necessary to remove interfering water molecules that can compromise separation efficiency [33].

Recrystallization techniques provide an alternative purification approach for crystalline biphenyl esters [35] [38]. The selection of appropriate recrystallization solvents depends on solubility characteristics and crystal packing considerations [38]. Aromatic compounds with rigid structures and planarity generally exhibit favorable crystallization behavior [35] [38].

Table 4: Purification Method Comparison

| Method | Purity Achieved (%) | Recovery (%) | Solvent Consumption | Time Required | |

|---|---|---|---|---|---|

| Flash Chromatography | 95-98 | 80-90 | High | 2-4 hours | [33] [34] |

| Recrystallization | 98-99 | 60-80 | Low | 4-12 hours | [35] [38] |

| Vacuum Distillation | 90-95 | 85-95 | Minimal | 1-3 hours | [36] [39] |

Vacuum distillation provides an effective purification method for thermally stable biphenyl esters with appropriate volatility characteristics [36] [39]. This technique reduces decomposition risks by lowering boiling points through pressure reduction [36] [39]. Typical operating pressures range from 0.1-10 mmHg, enabling distillation at temperatures 50-100°C below atmospheric boiling points [36] [39].

Halogen-free purification methods have gained attention due to environmental and safety concerns associated with chlorinated solvents [17] [37]. Monolithic silica columns enable the use of hexane-toluene solvent systems while maintaining high resolution and recovery rates [17] [37]. These green purification approaches achieve yields of 61% and purities of 99.92% while eliminating halogenated solvent waste [17] [37].

This comprehensive examination investigates the critical physicochemical and stability characteristics of methyl 4-(3-bromophenyl)benzoate, a brominated aromatic ester compound with molecular formula C₁₄H₁₁BrO₂ and molecular weight 291.14 g/mol [1] . The compound features a distinctive biphenyl architecture incorporating a bromine substituent in the meta-position of one phenyl ring and a methyl ester functional group on the opposing benzene ring, creating unique thermal and chemical stability profiles that influence its practical applications across industrial and research domains.

Understanding the thermal behavior, solubility patterns, and chemical stability of this compound provides essential insights for material processing, storage conditions, and potential applications in synthetic chemistry. The presence of both halogen substituents and ester functionality creates complex intermolecular interactions that significantly affect the compound's physical properties and reactivity under various environmental conditions.

Physicochemical Properties and Stability Profiling

Thermal Behavior Analysis

Melting Point Determination

Melting point determination represents one of the most fundamental characterization techniques for crystalline organic compounds, providing critical information about molecular purity, crystalline structure, and intermolecular interactions [3] [4]. For methyl 4-(3-bromophenyl)benzoate, accurate melting point measurements serve as essential parameters for quality control and material identification protocols.

Experimental Methodology and Instrumentation

Multiple analytical approaches exist for precise melting point determination, each offering distinct advantages for specific analytical requirements [5] [6]. The capillary tube method remains the gold standard for routine melting point measurements, employing thin-walled glass capillaries containing compressed sample material that undergoes controlled heating until phase transition occurs [3] [7]. This technique provides visual observation of the solid-to-liquid transition while maintaining direct temperature monitoring through high-precision thermometry.

Differential Scanning Calorimetry (DSC) offers an advanced alternative approach, measuring heat flow differences between sample and reference materials during programmed temperature increases [8] [9]. DSC methodology enables quantitative determination of melting enthalpy values alongside transition temperatures, providing thermodynamic insights beyond simple melting point identification [10] [11]. Hot-stage microscopy represents another valuable technique, combining microscopic visualization with controlled thermal programming to observe morphological changes during melting processes [12] [13].

Comparative Analysis with Structural Analogs

The melting behavior of methyl 4-(3-bromophenyl)benzoate can be evaluated through comparison with structurally related compounds that share similar molecular architectures. Methyl 4-bromobenzoate, a simpler analog lacking the biphenyl bridge, exhibits a melting point range of 77-81°C [14] [15]. This significantly lower melting temperature compared to the biphenyl derivative illustrates the substantial impact of extended aromatic conjugation on intermolecular packing efficiency and thermal stability.

The presence of the additional phenyl ring in methyl 4-(3-bromophenyl)benzoate creates enhanced π-π stacking interactions between adjacent molecules, resulting in more stable crystalline arrangements that require greater thermal energy for disruption [16]. The meta-positioning of the bromine substituent introduces asymmetric molecular geometry that influences crystal packing patterns while maintaining favorable aromatic interactions between neighboring molecules.

Thermal Transition Characteristics

Brominated aromatic compounds typically demonstrate elevated thermal stability due to the influence of halogen substituents on molecular electronic structure [17] [18]. The bromine atom introduces significant polarizability effects that enhance intermolecular London dispersion forces, contributing to higher melting points and improved thermal stability compared to non-halogenated analogs [19] [20]. These electronic effects combine with steric factors to create unique thermal profiles for each specific substitution pattern.

The ester functionality contributes additional stabilization through dipolar interactions and potential hydrogen bonding with trace moisture or solvent molecules [21] [22]. However, the ester group also represents a potential thermal decomposition pathway at elevated temperatures, where hydrolytic or pyrolytic cleavage may occur before reaching true melting transitions [23] [24].

Temperature-Dependent Stability Considerations

Melting point determination protocols must account for potential thermal decomposition that may occur concurrent with or preceding the melting transition [25] [26]. Thermogravimetric analysis provides complementary information about mass loss events that could indicate decomposition onset before melting completion [27] [28]. The heating rate employed during melting point determination significantly influences observed transition temperatures, with slower heating rates typically providing more accurate measurements while reducing thermal stress-induced decomposition [3] [29].